molecular formula C11H13ClO2 B1462660 [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol CAS No. 1154338-83-6

[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol

Cat. No. B1462660
M. Wt: 212.67 g/mol
InChI Key: LTHOOMVEJZUBNB-UHFFFAOYSA-N
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Description

“[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is an organic compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 . This compound was first synthesized in 1993 and has since been the subject of extensive research due to its potential applications in various fields.


Molecular Structure Analysis

The InChI code for “[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is 1S/C11H13ClO2/c12-10-3-4-11 (9 (5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” is a powder that is stored at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The research conducted by Thirunarayanan (2014) demonstrated the synthesis of a series of compounds related to [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, which were studied for their antimicrobial, antioxidant, and insect antifeedant activities. These compounds showed promising results in their respective bacterial and fungal strains tests, highlighting their potential in developing new antimicrobial and antioxidant agents Thirunarayanan, 2014.

Antitubercular Activity

Bisht et al. (2010) synthesized a series of compounds structurally similar to [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv. Some of these compounds showed significant minimum inhibitory concentration (MIC) values, making them potential candidates for antitubercular drug development Bisht et al., 2010.

Novel Synthetic Pathways

Krow et al. (2004) explored novel selectfluor and deoxo-fluor-mediated rearrangements to create a variety of functionalized methanopyrrolidine alcohols and fluorides, demonstrating the versatility of [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivatives in synthetic organic chemistry. This research opens new avenues for the synthesis of complex organic compounds Krow et al., 2004.

Anti-Mycobacterial Agents

Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones and their reduction to respective alcohols, showing significant anti-tubercular activities against M. tuberculosis H37Rv. This study underscores the potential of [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivatives as new classes of anti-mycobacterial agents Dwivedi et al., 2005.

Supramolecular Architectures

Sharma et al. (2019) investigated the crystal packing of a series of compounds containing the [5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol derivative structure. They found that non-covalent interactions, such as lone pair-π interactions and halogen bonds, played a significant role in their supramolecular architectures. This research contributes to the understanding of how these interactions influence the properties and stability of crystalline materials Sharma et al., 2019.

Safety And Hazards

The safety information for “[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

[5-chloro-2-(cyclopropylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOOMVEJZUBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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